Tert-butyl acetate-D12

Overview

Description

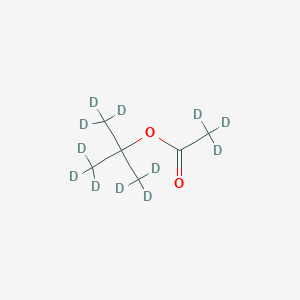

tert-Butyl acetate-D12 (CAS# 358731-05-2) is a deuterated analog of tert-butyl acetate (CAS# 540-88-5), where all 12 hydrogen atoms in the tert-butyl group are replaced with deuterium (D). Its molecular formula is C₆D₁₂O₂, with a molecular weight of 128.23 g/mol . This isotopically labeled compound is primarily used in research as a tracer in metabolic studies, pharmacokinetics, and analytical chemistry, particularly in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to enhance signal resolution and track molecular pathways .

Biological Activity

Tert-butyl acetate-D12 (TBA-D12) is a deuterated form of tert-butyl acetate, a chemical compound widely used as a solvent in various applications, including coatings, inks, and adhesives. The biological activity of TBA-D12 has garnered interest due to its potential implications in pharmacology and toxicology. This article explores the biological activity of TBA-D12, including its toxicity profiles, potential therapeutic applications, and relevant case studies.

TBA-D12 is characterized by its molecular formula with deuterium isotopes replacing hydrogen atoms. This modification can influence its behavior in biological systems, particularly in metabolic processes and tracking studies.

Acute Toxicity

Recent studies have shown that TBA-D12 exhibits low acute toxicity in various animal models. For instance:

- Inhalation Studies : Research indicates that exposure to high concentrations of TBA can lead to transient effects such as decreased body weight and respiratory difficulties in rodents. A study reported a No Observed Adverse Effect Level (NOAEL) of 470 ppm for rats exposed to TBA .

- Dermal Exposure : In dermal toxicity assessments, TBA-D12 did not cause significant systemic toxicity or skin sensitization at concentrations up to 2000 mg/kg .

Chronic Toxicity and Carcinogenicity

The carcinogenic potential of tert-butyl acetate (the parent compound) has been evaluated through various long-term studies. While direct evidence for TBA-D12's carcinogenicity is limited, the parent compound has shown some carcinogenic effects in animal studies . The National Toxicology Program has established cancer slope factors based on these findings.

Antimicrobial Properties

TBA-D12 has been investigated for its antimicrobial properties. In vitro assays have demonstrated varying degrees of antibacterial activity against several pathogens. For example:

- Bacterial Inhibition : A study highlighted that compounds similar to TBA-D12 exhibited significant inhibition against plant pathogenic bacteria such as Xanthomonas oryzae with EC50 values indicating effective concentrations .

| Compound | EC50 (μg/mL) | Control Agent EC50 (μg/mL) |

|---|---|---|

| D6 | 18.8 | Thiodiazole-copper 52.9 |

| D1 | 16.9 | Azoxystrobin 50.7 |

Potential Therapeutic Applications

The unique isotopic labeling of TBA-D12 allows for better tracking in metabolic studies, which can be useful in drug development and pharmacokinetics. Its application as a solvent may also facilitate drug formulation processes without introducing additional toxicity.

Case Study 1: Solvent Efficacy in Drug Formulation

A study demonstrated the use of TBA-D12 as a solvent in pharmaceutical formulations, highlighting its ability to dissolve active pharmaceutical ingredients (APIs) effectively while maintaining low toxicity profiles . The study emphasized that using TBA-D12 could enhance the stability of certain drugs during storage.

Case Study 2: Environmental Impact Assessment

Environmental assessments have shown that TBA-D12 is less harmful compared to other solvents traditionally used in industrial applications. Its use can reduce hazardous air pollutants (HAPs), making it a more environmentally friendly option .

Scientific Research Applications

Organic Synthesis

TBAc-D12 is commonly employed as a solvent in organic reactions, particularly in catalytic amidation processes. A notable study demonstrated its effectiveness in facilitating direct amidation reactions using boron trifluoride etherate as a catalyst. The use of TBAc-D12 improved the reaction scope, especially with polar substrates, enhancing the efficiency of amide formation crucial for pharmaceutical synthesis .

Analytical Chemistry

Due to its deuterated nature, TBAc-D12 is invaluable in analytical chemistry for NMR spectroscopy. The presence of deuterium allows for clearer spectral data, aiding in the structural elucidation of complex molecules. It is often used as an internal standard in quantitative NMR analyses, providing accurate concentration measurements and enhancing reproducibility .

Environmental Studies

TBAc-D12 is utilized in environmental research to study the degradation pathways of organic pollutants. Its labeling facilitates tracking the fate of contaminants in environmental matrices, enabling researchers to assess the impact of various remediation strategies effectively .

Case Study 1: Catalytic Amidation Using TBAc-D12

A study published in ChemRxiv highlighted the successful application of TBAc-D12 as a solvent for catalytic amidation reactions. The findings indicated that using TBAc-D12 not only improved reaction yields but also expanded the substrate scope, making it a preferred choice for synthetic chemists working on amide derivatives used in drug development .

Case Study 2: Environmental Fate Studies

In environmental studies focusing on pollutant degradation, researchers utilized TBAc-D12 to trace the pathways of specific contaminants through soil and water systems. The deuterated label allowed for precise monitoring of chemical transformations and interactions with microbial communities, providing insights into bioremediation processes .

Q & A

Q. Basic: What experimental protocols are recommended for synthesizing tert-butyl acetate-D12 with high isotopic purity?

Answer:

Synthesis of tert-butyl acetate-D12 typically involves esterification of deuterated acetic acid with tert-butanol-D9 under acid catalysis. Key steps include:

- Deuterium Exchange : Pre-treat reactants with D2O to minimize proton contamination.

- Catalytic Conditions : Use sulfuric acid-D2 or deuterated ion-exchange resins to avoid isotopic dilution .

- Purification : Distill under inert gas to isolate the product, followed by GC-MS or <sup>1</sup>H/<sup>2</sup>H NMR to confirm isotopic purity (≥99 atom% D) and chemical purity (≥98%) .

Q. Basic: How should researchers validate the isotopic and chemical purity of this compound?

Answer:

Validation requires orthogonal analytical methods:

- Isotopic Purity :

- Mass Spectrometry (MS) : Quantify deuterium incorporation via molecular ion clusters (e.g., m/z 128.23 for C6D12O2).

- <sup>2</sup>H NMR : Absence of proton signals confirms deuterium enrichment .

- Chemical Purity :

Q. Advanced: What deuterium kinetic isotope effects (KIE) are observed in this compound during hydrolysis studies?

Answer:

Deuterium substitution alters reaction kinetics:

- Acid-Catalyzed Hydrolysis : KIE values (kH/kD) range from 2.5–3.5 due to slower cleavage of C–O bonds in deuterated esters.

- Experimental Design : Compare hydrolysis rates of deuterated vs. non-deuterated analogs using pH-stat titration or <sup>13</sup>C NMR to monitor acetate release .

- Data Interpretation : Correct for solvent isotope effects (e.g., D2O vs. H2O) to isolate contributions from ester deuteration .

Q. Advanced: How can researchers resolve discrepancies in reported stability data for this compound under varying storage conditions?

Answer:

Contradictions in stability data often arise from:

- Temperature Sensitivity : Store at –20°C in amber vials to prevent thermal decomposition (evidenced by GC-MS degradation products) .

- Humidity Control : Use desiccants to avoid hydrolysis; Karl Fischer titration quantifies water content.

- Methodological Harmonization : Standardize protocols (e.g., ICH guidelines) for accelerated stability testing and compare degradation kinetics across studies .

Q. Advanced: What strategies mitigate isotopic scrambling in this compound during long-term metabolic studies?

Answer:

Isotopic scrambling can occur via proton exchange in biological matrices. Mitigation approaches include:

- Matrix Stabilization : Add deuterated solvents (e.g., DMSO-D6) or enzyme inhibitors to block esterases .

- LC-HRMS Monitoring : Track deuterium loss using high-resolution mass spectrometry with isotopic fine structure analysis.

- Control Experiments : Compare degradation rates in deuterated vs. non-deuterated buffers to quantify exchange pathways .

Q. Advanced: How does this compound behave in environmental fate studies compared to its non-deuterated analog?

Answer:

Key differences include:

- Photodegradation : Deuteration reduces UV absorption cross-sections, slowing photooxidation rates (measure via quantum yield calculations) .

- Biodegradation : Use <sup>13</sup>C-labeled tracers in soil microcosms to disentangle isotope effects from microbial activity.

- Analytical Challenges : Correct for natural abundance deuterium in LC-MS workflows to avoid false positives .

Q. Advanced: What computational methods predict solvent effects on this compound’s conformational stability?

Answer:

- DFT/MD Simulations : Explicit solvent models (e.g., COSMO-RS) are critical for accuracy. For example, axial vs. equatorial tert-butyl group stability in cyclohexane vs. water requires solvent-specific van der Waals parameters .

- Validation : Compare computed NMR chemical shifts (e.g., <sup>13C) with experimental low-temperature NMR data to refine force fields .

Comparison with Similar Compounds

tert-Butyl Acetate (Non-Deuterated)

- Molecular Formula : C₆H₁₂O₂

- Molecular Weight : 116.16 g/mol

- CAS Number : 540-88-5

- Applications : Widely used as a solvent in paints, coatings, and pharmaceuticals due to its low toxicity and high evaporation rate .

- Safety Data :

Key Differences :

- The deuterated version’s higher molecular weight and isotopic purity make it unsuitable for bulk industrial use but critical in analytical research.

- Non-deuterated tert-butyl acetate has well-defined occupational exposure limits, whereas safety protocols for the deuterated form rely on general laboratory guidelines .

tert-Butyl Alcohol

- Molecular Formula : C₄H₁₀O

- CAS Number : 75-65-0

- Applications : Used in perfumes, pharmaceuticals, and as a gasoline additive .

- Safety Data :

- Exposure Limits : OSHA PEL = 100 ppm (8-hour shift); ACGIH TLV = 100 ppm .

- Hazards : Irritates skin, eyes, and respiratory tract; may cause dizziness or liver damage with prolonged exposure .

- Reactivity : Violent reactions with oxidizers (e.g., peroxides) and strong acids, producing flammable isobutylene gas .

| Property | This compound | tert-Butyl Alcohol |

|---|---|---|

| Functional Group | Ester | Alcohol |

| Flammability | Lower (ester stability) | Higher (LEL = 2.2% v/v) |

| Toxicity Profile | Limited data | Acute and chronic hazards |

Key Differences :

- tert-Butyl alcohol’s higher reactivity and flammability necessitate stricter handling (e.g., explosion-proof equipment) compared to the ester derivatives .

- While both compounds are used in pharmaceuticals, this compound avoids the metabolic interference associated with alcohol derivatives.

Other Deuterated tert-Butyl Esters

Example : Colterol-(tert-butyl-d9) Acetate (CAS# N/A)

- Structure : Partially deuterated (9 D atoms) on the tert-butyl group.

- Applications : Analytical standard for quantifying metabolites in biological matrices .

| Property | This compound | Colterol-(tert-butyl-d9) Acetate |

|---|---|---|

| Deuteration Sites | Full tert-butyl (12 D) | Partial tert-butyl (9 D) |

| Research Use | General tracer | Targeted metabolite analysis |

Key Differences :

- The degree and position of deuteration influence analytical specificity. Full deuteration (D12) enhances isotopic clarity in NMR, while partial labeling (D9) may optimize cost-effectiveness in targeted assays .

Preparation Methods

Preparation Methods of Tert-butyl Acetate-D12

General Synthetic Approach

The preparation of this compound involves the esterification of deuterated acetic acid (acetic acid-D4) with deuterated isobutylene or deuterated tert-butanol (tert-butanol-D9) to introduce the deuterium atoms into the molecule. The key challenge is the availability and handling of fully deuterated starting materials and maintaining deuterium incorporation throughout the synthesis.

The typical synthetic routes for tert-butyl acetate (non-deuterated) can be adapted for the deuterated analogue by substituting the corresponding deuterated reagents.

Method 1: Acid-Catalyzed Esterification of Acetic Acid-D4 with Isobutylene-D8

This method is based on the liquid-phase reaction of acetic acid with isobutylene under acid catalysis, which can be adapted using deuterated reagents.

- Raw materials: Acetic acid-D4 and isobutylene-D8 (deuterated isobutylene).

- Catalyst: Strong acid ion exchange resin or sulfuric acid.

- Reaction conditions: Temperature range 30–100 °C; pressure 0.5–2.0 MPa.

- Polymerization control: Addition of polymerization inhibitors such as phenols, diphenols, benzoquinones, phenothiazine compounds, hydroxylamine derivatives, or piperidine derivatives to suppress isobutylene polymerization during the reaction.

- Reaction type: Liquid-phase esterification with continuous feeding of isobutylene under nitrogen atmosphere.

- The use of strong acid ion exchange resin catalysts allows for efficient esterification.

- Polymerization inhibitors are critical to prevent isobutylene polymerization, which complicates product separation and reduces yield.

- The molar ratio of acetate to isobutylene typically ranges from 1.1:1 to 2:1.

- Catalyst loading is about 2–10% relative to acetic acid mass.

- Polymerization inhibitor loading is very low (0.0005%–0.002% relative to acetic acid mass).

$$

\text{CD}3\text{COOD} + \text{(CD}3)2\text{C=CH}2 \xrightarrow[\text{polymerization inhibitor}]{\text{acid catalyst}} \text{this compound}

$$

Summary of reaction parameters and inhibitor effects (adapted from patent CN102372628A):

| Parameter | Range/Value |

|---|---|

| Temperature | 30–100 °C |

| Pressure | 0.5–2.0 MPa |

| Acetate:isobutylene molar ratio | 1.1:1 to 2:1 |

| Catalyst loading (acid resin) | 2–10% (mass of acetic acid) |

| Polymerization inhibitor loading | 0.0005%–0.002% (mass of acetic acid) |

| Common inhibitors | Resorcinol, diphenols, benzoquinones, phenothiazine, hydroxylamine, piperidine derivatives |

- High selectivity towards tert-butyl acetate.

- Reduced polymerization of isobutylene leading to easier purification.

- Green chemistry approach by using solid acid catalysts.

Method 2: Oxidative Esterification of Acetic Acid-D4 with Deuterated Trimethylmethane (Neopentane-D12)

An alternative method involves the oxidative coupling of acetic acid with trimethylmethane (neopentane), which can be adapted to deuterated trimethylmethane (neopentane-D12).

- Raw materials: Acetic acid-D4 and neopentane-D12.

- Catalysts: Complex catalytic system including N-hydroxyphthalimide (NHPI), iodine or iodine compounds, divalent cobalt salts (e.g., cobaltous bromide, cobaltous acetate), and nitrogen oxide-containing mineral compounds.

- Oxidizing agents: Hydrogen peroxide, sodium peroxide, or oxygen.

- Reaction conditions: Temperature 40–75 °C; pressure 0.6–2.0 MPa; reaction time 2–8 hours.

- Mechanism: Oxidative activation of neopentane to form reactive intermediates such as tertiary butyl carbocation, isobutylene, or tertiary butyl halides, which then react with acetic acid to form tert-butyl acetate.

$$

\text{CD}3\text{COOD} + \text{(CD}3)_3\text{CH} \xrightarrow[\text{catalyst, oxidant}]{\text{heat, pressure}} \text{this compound}

$$

Representative data from patent CN105367422A:

| Entry | Molar Ratio (Neopentane:Acetic Acid) | Oxidant (mol%) | Catalyst Composition | Temp (°C) | Pressure (MPa) | Time (h) | Yield (%) | Selectivity (%) |

|---|---|---|---|---|---|---|---|---|

| 1 | 1:10 | 200 (H2O2) | NHPI (5%), HNO3 (10%), I2 (10%), CoCl2 (0.1%) | 70 | 0.6 | 2 | 12.8 | 90.5 |

| 2 | 1:2 | 80 (Na2O2) | NHPI (10%), NaNO2 (20%), I2 (20%), CoBr2 (1.0%) | 60 | 1.8 | 4 | 17.9 | 92.6 |

- Uses relatively inexpensive and readily available starting materials.

- Mild reaction conditions.

- High selectivity for tert-butyl acetate.

- Potential for economic and energy-efficient production.

Comparative Summary of Preparation Methods

| Aspect | Acid-Catalyzed Esterification (Isobutylene Route) | Oxidative Esterification (Neopentane Route) |

|---|---|---|

| Starting Materials | Acetic acid-D4 + isobutylene-D8 | Acetic acid-D4 + neopentane-D12 |

| Catalyst | Strong acid ion exchange resin or sulfuric acid | NHPI, iodine compounds, cobalt salts, nitrogen oxide minerals |

| Reaction Conditions | 30–100 °C, 0.5–2.0 MPa | 40–75 °C, 0.6–2.0 MPa |

| Reaction Time | Typically short (minutes to hours) | 2–8 hours |

| Polymerization Control | Required (polymerization inhibitors such as phenols, piperidine derivatives) | Not required due to different mechanism |

| Yield and Selectivity | High selectivity with inhibitors; polymerization reduces yield if uncontrolled | Moderate yield (~13–18%), high selectivity (~90%) |

| Deuterium Incorporation | High, depends on isotopic purity of starting materials | High, depends on isotopic purity of starting materials |

| Advantages | Established industrial method; green catalyst systems available | Uses cheaper starting materials; mild conditions; novel catalytic system |

| Challenges | Polymerization of isobutylene; requires inhibitors | Complex catalyst system; longer reaction times |

Research Findings and Data Tables

Effect of Polymerization Inhibitors on Isobutylene Polymerization (Adapted from CN102372628A)

| Experiment | Inhibitor Type | Inhibitor Loading (% mass of AcOH) | Selectivity to tert-Butyl Acetate (%) | Polymer Content (%) |

|---|---|---|---|---|

| 1 | None | 0 | Lower (baseline) | High |

| 2 | Resorcinol (diphenol) | 0.0008 | Increased | Reduced |

| 3 | 2,6-Dinitro-p-cresol (phenol) | 0.001 | Further increased | Further reduced |

| 4 | Piperidine derivative | 0.0007 | High selectivity | Low |

| 5 | Mixture of phenol + piperidine | 0.0009 | Highest selectivity | Lowest |

Interpretation: The addition of polymerization inhibitors significantly improves the selectivity of tert-butyl acetate by suppressing isobutylene polymerization, facilitating easier purification and higher yields.

Oxidative Esterification Yields and Selectivities (Adapted from CN105367422A)

| Entry | Temp (°C) | Pressure (MPa) | Time (h) | Yield (%) | Selectivity (%) |

|---|---|---|---|---|---|

| 1 | 70 | 0.6 | 2 | 12.8 | 90.5 |

| 2 | 60 | 1.8 | 4 | 17.9 | 92.6 |

Properties

IUPAC Name |

[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl] 2,2,2-trideuterioacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-5(7)8-6(2,3)4/h1-4H3/i1D3,2D3,3D3,4D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMOVHXAZOJBABW-MGKWXGLJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)OC(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.